4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a methylsulfanyl group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of Methyl Groups: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Methylsulfanyl Group: This step involves the reaction of the intermediate with a methylsulfanyl reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-thieno[2,3-d]pyrimidine
- 4-Chloro-5,6-dimethyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(methylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S2/c1-5-6(2)15-10-8(5)9(11)12-7(13-10)4-14-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSAORHVOKMCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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